

Application Notes and Protocols for Roginolisib Hemifumarate Administration in Murine Cancer Models

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

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Introduction

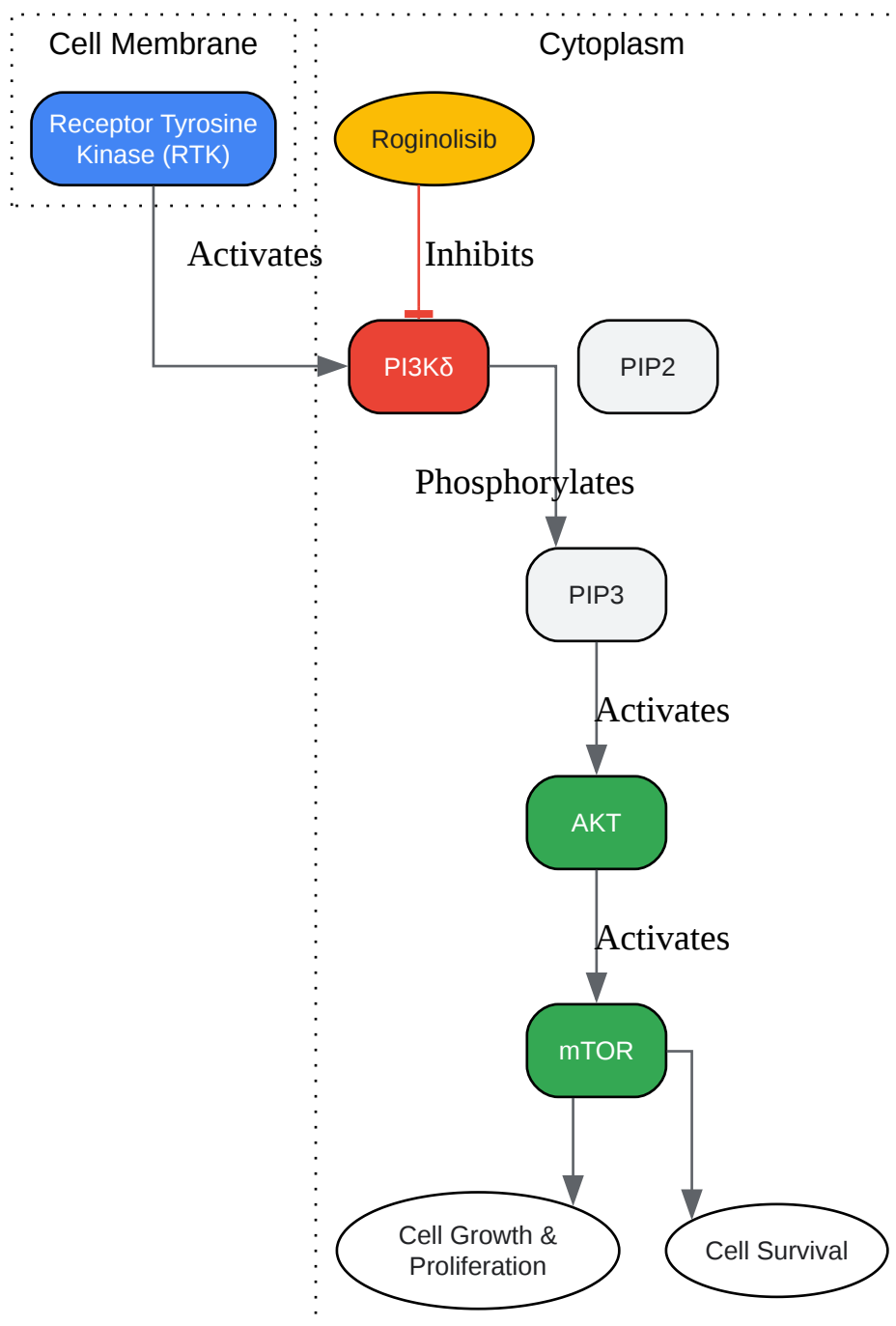
Roginolisib (also known as IOA-244) is an orally administered, potent, and selective allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ).^{[1][2]} The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.^{[3][4]} Roginolisib's unique non-ATP-competitive binding mode to PI3K δ is expected to offer an improved safety and tolerability profile compared to earlier generation PI3K inhibitors.^[2] Preclinical studies in various murine cancer models have demonstrated its anti-tumor efficacy, both as a monotherapy and in combination with immune checkpoint inhibitors, by directly inhibiting cancer cell proliferation and modulating the tumor microenvironment.^{[5][6]}

These application notes provide a summary of the quantitative data from preclinical studies and detailed protocols for the administration of **Roginolisib hemifumarate** in syngeneic murine cancer models.

Mechanism of Action

Roginolisib selectively inhibits the delta isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.^[6] This pathway, when activated by growth factors and

other stimuli, plays a crucial role in cell cycle progression, survival, and proliferation. In many cancer cells, the PI3K pathway is constitutively active, driving uncontrolled growth. By inhibiting PI3K δ , Roginolisib blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.[6][7] Furthermore, Roginolisib has been shown to modulate the tumor immune microenvironment by reducing regulatory T cells (Tregs) and increasing the infiltration of cytotoxic CD8⁺ T cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[5][8]



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of **Roginolisib hemifumarate** in various murine cancer models.

Table 1: Roginolisib (IOA-244) Efficacy in Syngeneic Murine Cancer Models

Murine Model	Treatment Group	Dosing and Administration	Tumor Growth Inhibition (%)	Survival Benefit	Reference
CT26 Colorectal Carcinoma	Roginolisib + anti-PD-L1	Roginolisib: 30 mg/kg, oral, twice daily. Anti-PD-L1: 10 mg/kg, intraperitoneal, twice weekly	Significant reduction in tumor volume compared to control and single agents.	Not explicitly quantified	[6]
Lewis Lung Carcinoma (LLC)	Roginolisib + anti-PD-1	Not explicitly detailed	Sensitized tumors to anti-PD-1 treatment, resulting in significant tumor growth inhibition.	Not explicitly quantified	[5][6]
Pan-02 Pancreatic Adenocarcinoma	Roginolisib + anti-PD-L1	Not explicitly detailed	Showed anti-tumor activity in combination with anti-PD-L1.	Not explicitly quantified	[6]
A20 Lymphoma	Roginolisib + anti-PD-L1	Not explicitly detailed	Demonstrated anti-tumor activity in combination with anti-PD-L1.	Not explicitly quantified	[6]

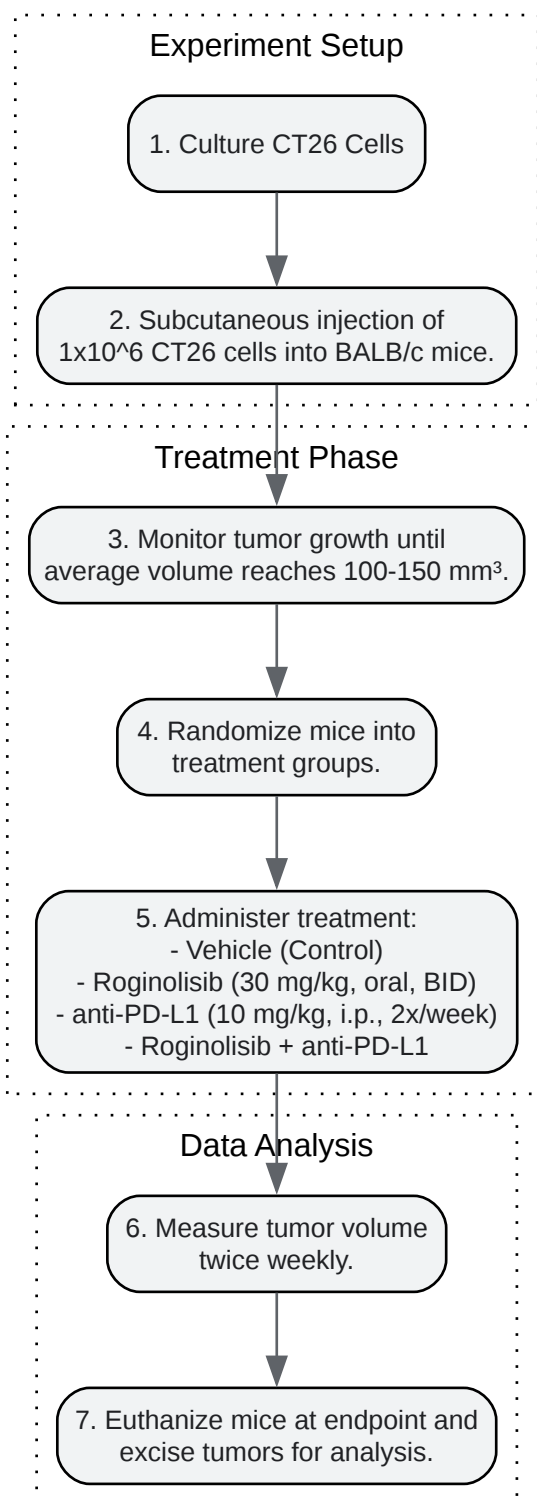
Murine SLE Model	Roginolisib	6.6, 22, or 66 mg/kg, oral, daily	Dose-dependent reduction in proteinuria incidence and severity.	Not applicable	[1]
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Note: Detailed tumor volume and survival data were presented graphically in the source material. The table provides a qualitative summary of the findings.

Experimental Protocols

The following are detailed methodologies for the administration of **Roginolisib hemifumarate** in the cited murine cancer models.

Protocol 1: CT26 Colorectal Carcinoma Model



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Caption: Experimental workflow for the CT26 colorectal carcinoma model.

Materials:

- CT26 murine colorectal carcinoma cells
- BALB/c mice (female, 6-8 weeks old)
- **Roginolisib hemifumarate**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Anti-mouse PD-L1 antibody
- Phosphate-buffered saline (PBS)
- Calipers for tumor measurement

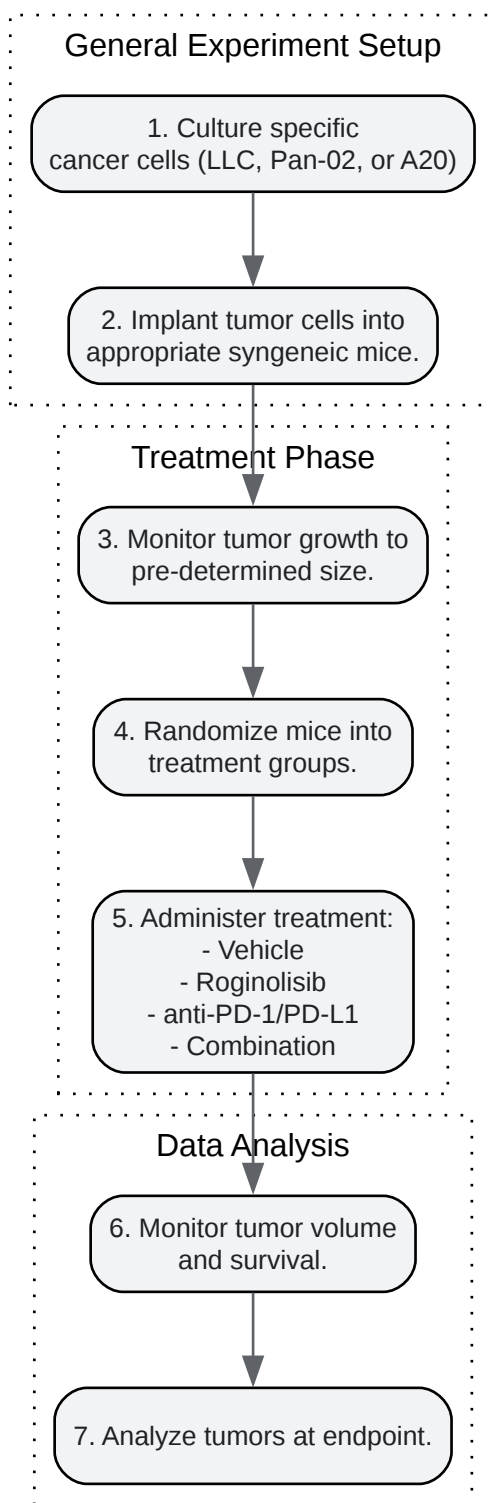
Procedure:

- Cell Culture: Culture CT26 cells in appropriate media and conditions until a sufficient number of cells are available for implantation.
- Tumor Implantation: Subcutaneously inject 1×10^6 CT26 cells suspended in 100 μ L of PBS into the flank of each BALB/c mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Randomization: Once tumors reach an average volume of 100-150 mm^3 , randomize the mice into the desired treatment groups (e.g., Vehicle control, Roginolisib monotherapy, anti-PD-L1 monotherapy, and combination therapy).
- Drug Administration:
 - **Roginolisib hemifumarate**: Administer orally at a dose of 30 mg/kg, twice daily.[6]
 - Anti-PD-L1 antibody: Administer intraperitoneally at a dose of 10 mg/kg, twice a week.[6]

- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Protocols 2, 3, and 4: Lewis Lung Carcinoma (LLC), Pan-02 Pancreatic, and A20 Lymphoma Models

While the specific dosing for Roginolisib was not explicitly detailed for these models in the provided search results, the studies indicate that Roginolisib sensitizes these tumors to anti-PD-1 or anti-PD-L1 treatment.[\[5\]](#)[\[6\]](#) The experimental workflow for these models would generally follow the same principles as the CT26 model, with adjustments for the specific cell line and mouse strain.



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Caption: General experimental workflow for syngeneic murine cancer models.

General Considerations for LLC, Pan-02, and A20 Models:

- Cell Lines and Mouse Strains:
 - LLC: Lewis Lung Carcinoma cells, typically implanted in C57BL/6 mice.
 - Pan-02: Pancreatic adenocarcinoma cells, typically implanted in C57BL/6 mice.
 - A20: B-cell lymphoma cells, typically implanted in BALB/c mice.
- Tumor Implantation: The route of implantation may vary. While subcutaneous implantation is common, orthotopic implantation may be more clinically relevant for some models (e.g., Pan-02).
- Drug Administration: Based on the available data, oral administration of Roginolisib is the recommended route. The dosage would likely be in a similar range to that used in the CT26 model (e.g., 30 mg/kg, twice daily), but should be optimized for each specific model. The administration of anti-PD-1/PD-L1 antibodies is typically via intraperitoneal injection.
- Efficacy Endpoints: Tumor growth inhibition and overall survival are the primary efficacy endpoints.

Conclusion

Roginolisib hemifumarate has demonstrated significant anti-tumor activity in a range of preclinical murine cancer models, particularly when used in combination with immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising PI3K δ inhibitor. It is recommended to consult the primary literature for detailed graphical data on tumor growth and survival curves.

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